molecular formula C5H5FN2O2S B044534 6-Fluoropyridine-2-sulfonamide CAS No. 124433-70-1

6-Fluoropyridine-2-sulfonamide

Cat. No.: B044534
CAS No.: 124433-70-1
M. Wt: 176.17 g/mol
InChI Key: WYYFSNSPYJRQLU-UHFFFAOYSA-N
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Description

6-Fluoropyridine-2-sulfonamide is an organic compound that belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group attached to a fluoropyridine ring

Scientific Research Applications

6-Fluoropyridine-2-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with antibacterial and antifungal properties.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.

    Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and other specialty chemicals.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

Future Directions

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . There is a need for a single robust method allowing the selective introduction of multiple functional groups . The application of the ring cleavage methodology could provide a privileged pyridine scaffold containing biologically relevant molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoropyridine-2-sulfonamide typically involves the following steps:

    Nitration of Pyridine: Pyridine is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 2-nitropyridine.

    Reduction of 2-Nitropyridine: The nitro group in 2-nitropyridine is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 2-aminopyridine.

    Fluorination: 2-Aminopyridine is then fluorinated using a fluorinating agent such as sulfur tetrafluoride to produce 6-fluoro-2-aminopyridine.

    Sulfonation: Finally, 6-fluoro-2-aminopyridine is sulfonated using chlorosulfonic acid to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

6-Fluoropyridine-2-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: The sulfonamide group can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Products include various substituted pyridines.

    Oxidation: Products include sulfonic acids and other oxidized derivatives.

    Reduction: Products include amines and other reduced derivatives.

Mechanism of Action

The mechanism of action of 6-Fluoropyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the fluoropyridine ring can engage in π-π interactions with aromatic residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropyridine-2-sulfonamide: Similar structure but with a chlorine atom instead of fluorine.

    6-Bromopyridine-2-sulfonamide: Similar structure but with a bromine atom instead of fluorine.

    6-Iodopyridine-2-sulfonamide: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

6-Fluoropyridine-2-sulfonamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable building block in medicinal chemistry and materials science.

Properties

IUPAC Name

6-fluoropyridine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O2S/c6-4-2-1-3-5(8-4)11(7,9)10/h1-3H,(H2,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYYFSNSPYJRQLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124433-70-1
Record name 6-fluoropyridine-2-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 100 ml trifluoroacetic acid was added 11.6 g (50 mmol) of N-(1,1-dimethylethyl)-6-fluoro-2-pyridinesulfonamide and the mixture was refluxed for two days. The volatiles were then removed in vacuo and the residue triturated with ether to afford 7.23 g of tan solid, m.p. 110° C. to 111° C.
Name
N-(1,1-dimethylethyl)-6-fluoro-2-pyridinesulfonamide
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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